molecular formula C27H24FN3O2S B2861792 3-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-(4-fluorophenyl)propanamide CAS No. 690644-39-4

3-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-(4-fluorophenyl)propanamide

Cat. No. B2861792
CAS RN: 690644-39-4
M. Wt: 473.57
InChI Key: QIIYDPUGGBOCSI-UHFFFAOYSA-N
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Description

3-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-(4-fluorophenyl)propanamide is a useful research compound. Its molecular formula is C27H24FN3O2S and its molecular weight is 473.57. The purity is usually 95%.
BenchChem offers high-quality 3-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-(4-fluorophenyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-(4-fluorophenyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neurokinin-1 Receptor Antagonism

Studies have explored compounds with intricate structural designs for their potential as neurokinin-1 (NK1) receptor antagonists. These compounds have been shown to possess significant efficacy in pre-clinical tests related to clinical outcomes in emesis and depression, highlighting their therapeutic potential in these domains (Harrison et al., 2001).

Synthesis of Tetrahydroquinoline Derivatives

Research into the facile synthesis of tetrahydroquinoline derivatives sheds light on their potential applications in developing antimicrobial agents. These synthetic methodologies allow for the creation of compounds with significant bioactivity, suggesting the usefulness of such compounds in medical and pharmaceutical research (Elkholy & Morsy, 2006).

Metal-Free Oxidative α-Cyanation

The metal-free oxidative α-cyanation of tetrahydroisoquinolines represents a significant advancement in chemical synthesis, enabling the introduction of the cyano group under mild conditions. This method has broad implications for the development of pharmaceuticals and agrochemicals (Yan, Liu, & Wang, 2014).

Anticancer Agent Synthesis

Research has been directed towards synthesizing novel compounds with potential anticancer activities. For instance, α-aminophosphonate derivatives containing a 2-oxoquinoline structure have been developed and evaluated against various cancer cell lines, showcasing the potential of such compounds in cancer therapy (Fang et al., 2016).

Fluorescent pH Probes

The development of europium(III) complexes for use as fluorescent pH probes represents an intriguing application in biochemistry and cell biology. These compounds exhibit high sensitivity and specificity for pH changes, making them valuable tools for biological research and diagnostics (Zhang et al., 2011).

Heterocyclization Reagents

Studies on cyanoselenoacetamide and its utility in heterocyclization reactions to produce compounds with potential biological activity further demonstrate the chemical versatility and applicability of such compounds in synthesizing biologically active molecules (Dyachenko & Vovk, 2013).

properties

IUPAC Name

3-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(4-fluorophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24FN3O2S/c1-27(2)14-21-25(22(32)15-27)24(17-6-4-3-5-7-17)20(16-29)26(31-21)34-13-12-23(33)30-19-10-8-18(28)9-11-19/h3-11H,12-15H2,1-2H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIIYDPUGGBOCSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(=C(C(=N2)SCCC(=O)NC3=CC=C(C=C3)F)C#N)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-(4-fluorophenyl)propanamide

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